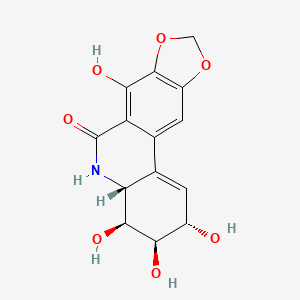

Narciclasine

Description

This compound has been reported in Brachystola magna, Hymenocallis littoralis, and other organisms with data available.

antitumor alkaloid from bulbs of Narcissus species

Properties

IUPAC Name |

(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZURSABQIKGB-AEKGRLRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183677 | |

| Record name | Narciclasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29477-83-6 | |

| Record name | Narciclasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29477-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narciclasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narciclasine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Narciclasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Narciclasin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Narciclasine: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narciclasine, a potent isocarbostyril alkaloid from the Amaryllidaceae family, has garnered significant scientific interest due to its profound cytostatic and pro-apoptotic activities. First isolated from Narcissus bulbs, this natural compound has demonstrated a remarkable potential in oncology and inflammatory disease research. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data on its prevalence in various Narcissus species, and an in-depth look at its molecular mechanisms of action through detailed signaling pathway diagrams.

Discovery and Structural Elucidation

The journey of this compound began in the mid-20th century with investigations into the growth-inhibitory properties of plants from the Amaryllidaceae family.

-

Initial Isolation and Antimitotic Activity : In 1967, a systematic search for antigrowth factors in plants led to the isolation of a potent antimitotic compound from the bulbs of various Narcissus species. This compound was named this compound.

-

Independent Discovery as Lycoricidinol : Around the same time, the same compound was independently isolated from Lycoris radiata and named lycoricidinol due to its structural relation to lycorine, another well-known Amaryllidaceae alkaloid. It was later confirmed that this compound and lycoricidinol were identical.

-

Structural Confirmation : The definitive structure and absolute stereochemistry of this compound were unequivocally established through X-ray crystallographic analysis of its tetra-acetate derivative. This analysis revealed its unique isocarbostyril core.

Quantitative Analysis of this compound in Narcissus Species

The concentration of this compound can vary significantly among different Narcissus species and even within the same species depending on the cultivar, growing conditions, and developmental stage of the plant. The following table summarizes the reported yields of this compound from various Narcissus species.

| Narcissus Species/Variety | Plant Part | Yield (mg/kg fresh weight) | Yield (% of bulb fresh weight) | Yield (mg/kg dried plant material) |

| N. poeticus | Bulbs | 0.12 g/kg | - | - |

| N. incomparabilis 'Helios' | Bulbs (flowering stage) | 200 | - | - |

| N. incomparabilis 'Helios' | Bulbs (November) | 100-120 | - | - |

| N. pseudonarcissus 'Carlton' | Bulbs | - | 0.25% | - |

| Various Narcissus species | Bulbs | 1.5 - 200 | - | - |

| Not specified | Dried plant material | - | - | 300 |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Narcissus bulbs is a multi-step process involving extraction and chromatographic purification. The following is a detailed protocol adapted from established methodologies.

Extraction

-

Plant Material Preparation : Fresh Narcissus bulbs are thoroughly cleaned, chopped into small pieces, and then finely ground.

-

Initial Solvent Extraction : The ground bulb material is macerated in methanol at room temperature for an extended period (e.g., 48-72 hours) to ensure exhaustive extraction of the alkaloids. The process is typically repeated three times with fresh solvent.

-

Concentration : The combined methanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning :

-

The crude extract is dissolved in 1M hydrochloric acid.

-

This acidic solution is then washed with diethyl ether to remove neutral and weakly basic compounds.

-

The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide.

-

The basic solution is subsequently extracted with ethyl acetate. The this compound, being a neutral lactam, will remain in the ethyl acetate layer along with other alkaloids.

-

-

Final Concentration : The ethyl acetate fractions are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude alkaloid fraction.

Purification

-

Silica Gel Column Chromatography :

-

The crude alkaloid fraction is dissolved in a minimal amount of methanol and adsorbed onto silica gel.

-

The silica gel with the adsorbed sample is then loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol (e.g., 99:1 v/v) and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or with a suitable staining reagent.

-

-

Crystallization :

-

Fractions containing pure this compound (as determined by TLC) are pooled and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent, such as methanol or a mixture of methanol and water, to yield pure crystalline this compound.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its potent biological effects through the modulation of several key cellular signaling pathways.

Induction of Apoptosis

This compound is a powerful inducer of apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Inhibition of Protein Synthesis

A primary mechanism of action for this compound is the inhibition of protein synthesis by targeting the 60S ribosomal subunit, which interferes with peptide bond formation.

Modulation of Other Signaling Pathways

-

Rho/ROCK Pathway : this compound has been shown to activate the Rho/Rho kinase (ROCK)/LIM kinase/cofilin signaling pathway, which is involved in regulating the actin cytoskeleton.

-

AMPK/ULK1 Axis : In some cancer cells, this compound can induce autophagy-dependent apoptosis by modulating the AMPK-ULK1 signaling axis.

-

VEGF Receptor 2 Downregulation : this compound can also exhibit anti-angiogenic effects by downregulating the Vascular Endothelial Growth Factor (VEGF) Receptor 2.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel therapeutics, particularly in the field of oncology. Its well-defined mechanism of action, involving the induction of apoptosis and inhibition of protein synthesis, makes it an attractive candidate for further preclinical and clinical investigation. The detailed methodologies and data presented in this guide are intended to support and facilitate future research into this remarkable compound.

Lycoricidinol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoricidinol, also known as Narciclasine, is a potent Amaryllidaceae alkaloid that has demonstrated significant anticancer activity across a spectrum of human cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle. This technical guide provides an in-depth overview of the molecular mechanisms underlying Lycoricidinol's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

The search for novel, effective, and selective anticancer agents is a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic compounds, and Lycoricidinol has emerged as a promising candidate. This guide synthesizes the current understanding of its mechanism of action, providing a valuable resource for researchers in oncology and drug development.

Core Mechanisms of Action

Lycoricidinol exerts its anticancer effects through two primary, interconnected mechanisms: the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation via cell cycle arrest.

Induction of Apoptosis

Lycoricidinol is a potent inducer of apoptosis in cancer cells, often showing significantly less toxicity towards normal, non-cancerous cells.[1] It triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway:

-

Modulation of Bcl-2 Family Proteins: Lycoricidinol has been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption: The increase in MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates the executioner caspase-3.[2]

Extrinsic Pathway:

-

Death Receptor Activation: Lycoricidinol can activate the death receptor pathway, leading to the recruitment of FADD (Fas-Associated Death Domain) and the activation of initiator caspase-8.[1]

-

Caspase Cascade: Activated caspase-8 can directly activate caspase-3 and also cleave Bid to tBid, which further amplifies the mitochondrial apoptotic pathway.[1][2]

Cell Cycle Arrest

Lycoricidinol has been observed to induce cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cancer cell type. This arrest prevents cancer cells from replicating their DNA and dividing.

-

G1 Phase Arrest: In some cancer cell lines, Lycoricidinol causes an accumulation of cells in the G1 phase of the cell cycle.[3][4] This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21.

-

G2/M Phase Arrest: In other cancer types, such as glioblastoma, Lycoricidinol has been shown to decrease the mitotic rate and cause an accumulation of cells in the G2/M phase.[3][4]

Key Signaling Pathways Targeted by Lycoricidinol

Lycoricidinol's anticancer effects are mediated through its interaction with and modulation of several key intracellular signaling pathways.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and invasion. Lycoricidinol has been shown to inhibit the STAT3 signaling pathway. This inhibition is thought to contribute to its pro-apoptotic effects by downregulating STAT3 target genes that promote survival, such as Bcl-2.

Activation of the RhoA Signaling Pathway

Lycoricidinol is a potent activator of the RhoA signaling pathway.[4][5] RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton. Activation of RhoA by Lycoricidinol leads to the activation of its downstream effectors, including ROCK (Rho-associated kinase) and LIMK (LIM kinase).[6][7][8] This cascade results in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, leading to the formation of actin stress fibers and inhibition of cell motility.[6][8]

Data Presentation

Table 1: Cytotoxicity of Lycoricidinol (this compound) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Mean (NCI-60 Panel) | Various | 47 | |

| Mean (6 cell lines) | Various | 30 | [1] |

| U373 | Glioblastoma | ~50 | [3] |

| Hs683 | Glioblastoma | ~50 | [3] |

| GL19 | Glioblastoma | ~50 | [3] |

| GL5 | Glioblastoma | ~50 | [3] |

| GL16 | Glioblastoma | ~50 | [3] |

| GL17 | Glioblastoma | ~50 | [3] |

| Normal Fibroblasts | Non-cancerous | 7500 | [1] |

Table 2: Effect of Lycoricidinol (this compound) on Cell Cycle Distribution in Glioblastoma Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control | 55 | 30 | 15 | [3] |

| 100 nM this compound | 65 | 20 | 15 | [3] |

Table 3: Effect of Lycoricidinol (this compound) on Apoptotic Protein Expression in Colon Carcinoma Cells

| Treatment | Protein | Expression Change | Reference |

| This compound | Bcl-2 | Reduced | [2] |

| This compound | Bax | Enhanced | [2] |

| This compound | Cleaved Caspase-3 | Increased | [2] |

| This compound | Cleaved Caspase-8 | Increased | [2] |

| This compound | Cleaved Caspase-9 | Increased | [2] |

| This compound | Cytoplasmic Cytochrome-c | Accumulated | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Lycoricidinol (e.g., 1 nM to 10 µM) for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of Lycoricidinol that inhibits cell growth by 50%, using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with the desired concentrations of Lycoricidinol for the indicated times (e.g., 18-36 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with Lycoricidinol at the desired concentration and time.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat cells with Lycoricidinol, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p21, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Caption: Lycoricidinol-induced apoptotic pathways.

Caption: Lycoricidinol-induced G1 cell cycle arrest.

References

- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genesdis.jp.kxsz.net [genesdis.jp.kxsz.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a plant growth modulator, activates Rho and stress fibers in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. files.core.ac.uk [files.core.ac.uk]

A Comprehensive Technical Guide on the Biological Activity of Amaryllidaceae Alkaloids with a Focus on Narciclasine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth exploration of the diverse biological activities of Amaryllidaceae alkaloids, with a primary focus on the potent isocarbostyril alkaloid, narciclasine. It covers the mechanisms of action, quantitative data on cytotoxicity, and detailed experimental protocols relevant to the study of these compounds.

Introduction to Amaryllidaceae Alkaloids

The Amaryllidaceae family, comprising approximately 75 genera and 1100 species, is a well-known source of structurally unique isoquinoline alkaloids.[1][2] These plants, which include common species like daffodils (Narcissus spp.), have a long history in traditional medicine.[3][4] The first Amaryllidaceae alkaloid, lycorine, was isolated in 1877 from Narcissus pseudonarcissus.[5][6] Since then, over 600 different alkaloids have been identified from this family, classified into various structural types including lycorine, galanthamine, crinine, and this compound.[5][7] These compounds exhibit a broad spectrum of pharmacological activities, such as antitumor, antiviral, anti-inflammatory, antibacterial, antimalarial, and acetylcholinesterase (AChE) inhibitory effects.[2][7][8] The diverse biological profiles of these alkaloids make them attractive candidates for new drug development.[7][9]

Among these, this compound, an isocarbostyril alkaloid discovered in Narcissus species, has garnered significant attention for its potent biological activities, particularly its anticancer properties.[10][11] This guide will delve into the multifaceted biological effects of this compound, its mechanisms of action, and the experimental approaches used to characterize its activity.

Biological Activities and Mechanisms of Action of this compound

This compound exhibits a range of biological effects, with its anticancer and anti-inflammatory activities being the most extensively studied.

Anticancer Activity

This compound demonstrates potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, including those resistant to apoptosis.[12][13] Its mean GI50 value in the NCI 60 human cancer cell line screen was reported as 0.016 μM, highlighting its significant potency.[11] A key characteristic of this compound is its selectivity for cancer cells over normal cells; for instance, it is approximately 250-fold more potent against cancer cells than normal human fibroblasts.[14][15]

The anticancer mechanisms of this compound are multi-faceted and involve several key cellular processes:

2.1.1. Inhibition of Protein Synthesis: The primary mechanism of this compound's cytotoxicity is the inhibition of protein synthesis. It targets the 60S large ribosomal subunit, binding to the peptidyl transferase center in the A-site.[10][11] This binding physically obstructs the entry of aminoacyl-tRNA, thereby stalling peptide bond formation and halting protein elongation.[11]

2.1.2. Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells, acting through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[14][15]

-

Death Receptor Pathway: this compound activates the death receptor pathway by promoting the formation of the Death-Inducing Signaling Complex (DISC) involving Fas and Death Receptor 4 (DR4).[14][15] This leads to the recruitment and activation of initiator caspases, specifically caspase-8 and caspase-10.[14][15]

-

Mitochondrial Pathway: The downstream signaling from caspase-8 activation is cell-type dependent.

-

In Type I cells (e.g., PC-3 prostate cancer), activated caspase-8 directly cleaves and activates effector caspases like caspase-3, leading to apoptosis without significant involvement of the mitochondrial pathway.[14][15]

-

In Type II cells (e.g., MCF-7 breast cancer), the apoptotic signal is amplified through the mitochondrial pathway. Activated caspase-8 cleaves Bid to its truncated form (tBid), which translocates to the mitochondria, triggering the release of cytochrome c.[14][15] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequent executioner caspases.[14]

-

Caption: this compound-induced apoptotic signaling pathways.

2.1.3. Inhibition of Topoisomerase I: Recent studies have identified this compound as a novel inhibitor of topoisomerase I (topo I), a crucial enzyme for maintaining DNA integrity.[16][17] Unlike topo I poisons that stabilize the topo I-DNA covalent complex, this compound acts as a suppressor, inhibiting the enzyme's activity without trapping the complex.[16][17] This inhibition contributes to DNA damage, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[16]

2.1.4. Modulation of Actin Cytoskeleton: this compound impairs the organization of the actin cytoskeleton in cancer cells at non-cytotoxic concentrations (30-90 nM).[12][18] It achieves this by modulating the Rho/Rho kinase/LIM kinase/cofilin signaling pathway. Specifically, this compound activates the small GTPase RhoA, which leads to the formation of actin stress fibers, thereby affecting cell motility and proliferation.[19]

Caption: Modulation of the RhoA signaling pathway by this compound.

2.1.5. Inhibition of IL-17A Signaling in Colon Cancer: In colon carcinoma cells, this compound has been shown to induce apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway.[20] This pathway is crucial for promoting inflammation and cell survival in colorectal cancer. By down-regulating this axis, this compound reduces the expression of anti-apoptotic proteins like Bcl-2 and promotes the expression of pro-apoptotic proteins such as Bax, leading to mitochondrial-mediated apoptosis.[20]

Caption: Inhibition of the IL-17A/NF-κB pathway by this compound.

Anti-inflammatory Activity

This compound also possesses significant anti-inflammatory properties.[10] Its mechanism involves affecting the activation of endothelial cells, a critical step in the inflammatory cascade. This compound blocks leukocyte-endothelial cell interactions by down-regulating the endothelial TNF receptor 1 (TNFR1).[21] This loss of TNFR1 prevents the signaling triggered by the pro-inflammatory cytokine TNF-α, thereby inhibiting downstream inflammatory processes.[21]

Antiviral Activity

This compound has demonstrated in vitro activity against several flaviviruses, including Japanese encephalitis, yellow fever, and dengue fever.[3][10] However, the therapeutic window is narrow, as the concentrations required for antiviral effects are close to those that cause cytotoxicity in host cells.[3][10]

Quantitative Data on Biological Activity

The cytotoxic potency of this compound and other Amaryllidaceae alkaloids has been quantified across numerous studies. The following tables summarize these findings.

Table 1: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| Mean (60 lines) | NCI Panel | 16 | [11] |

| Mean (6 lines) | Various | 30 | [22] |

| PEL lines | Primary Effusion Lymphoma | 7 - 14 | [23] |

| U373 | Glioblastoma | 30 | [13] |

| PC-3 | Prostate Carcinoma | 30 | [13] |

| MCF-7 | Breast Carcinoma | 30 - 90 | [12] |

| A549 | Lung Carcinoma | 30 - 90 | [12][24] |

| BE(2)-C | Neuroblastoma | 30 - 90 | [24] |

| H157 | Lung Squamous Carcinoma | 30 - 90 | [24] |

IC50: Concentration that inhibits cell growth by 50%. GI50: Concentration that inhibits cell growth by 50%.

Table 2: Comparative Cytotoxic Activity of Selected Amaryllidaceae Alkaloids

| Alkaloid | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Haemanthamine | Panel of 17 human cell lines | Micromolar range | [25] |

| Lycorine | Panel of 17 human cell lines | Micromolar range | [25] |

| Haemanthidine | Panel of 17 human cell lines | Micromolar range | [25] |

| Pancratistatin | NCI 60 Panel (Mean) | 0.091 | [11] |

| 7-Deoxythis compound | PEL cell lines | 0.082 - 0.162 | [23] |

| N-methylhemeanthidine chloride | Pancreatic cancer lines | Potent activity reported | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activity of this compound and other Amaryllidaceae alkaloids.

Isolation of Alkaloids from Plant Material

A standard method for isolating alkaloids like this compound from Amaryllidaceae bulbs involves an acid-base extraction.[26][27]

-

Extraction: Dried and powdered plant material (e.g., bulbs) is macerated with an acidified solvent (e.g., ethanol with HCl) to protonate the alkaloids, making them soluble.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% H₂SO₄) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

-

Basification and Extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent like chloroform or dichloromethane.[27]

-

Purification: The resulting alkaloid fraction is concentrated and subjected to chromatographic techniques such as column chromatography (using silica gel or alumina) and/or preparative thin-layer chromatography (TLC) for the isolation of pure compounds.[26][28]

Cytotoxicity Assessment (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation.[22]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (typically 72 hours).[22]

-

MTT Addition: After incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow for the conversion of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[22]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the activation of key apoptotic proteins, such as caspases.

-

Protein Extraction: Cells are treated with this compound for various time points (e.g., 0, 16, 24, 48 hours).[15] Cells are then lysed using a suitable lysis buffer to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-cytochrome c).[14][20] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The appearance of cleaved (active) forms of caspases or the presence of cytochrome c in the cytoplasm indicates apoptosis induction.

Conclusion

Amaryllidaceae alkaloids, and this compound in particular, represent a class of natural products with significant therapeutic potential. This compound's potent and selective anticancer activity, driven by a multi-pronged mechanism that includes inhibition of protein synthesis, induction of apoptosis, and modulation of the cytoskeleton, makes it a compelling lead compound for oncology drug development. Its anti-inflammatory properties further broaden its potential applications. The detailed protocols provided herein offer a framework for the continued investigation and characterization of these powerful bioactive molecules. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of this compound and its derivatives.

References

- 1. Narcissus (plant) - Wikipedia [en.wikipedia.org]

- 2. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. phytochemical-and-biological-investigations-of-amaryllidaceae-alkaloids-a-review - Ask this paper | Bohrium [bohrium.com]

- 5. Advances in the Chemical and Biological Characterization of Amaryllidaceae Alkaloids and Natural Analogues Isolated in the Last Decade [mdpi.com]

- 6. Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Synthesis and biological evaluation of 10-benzyloxy-Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The Amaryllidaceae isocarbostyril this compound induces apoptosis by activation of the death receptor and/or mitochondrial pathways in cancer cells but not in normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound, a plant growth modulator, activates Rho and stress fibers in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound induces colon carcinoma cell apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound exerts anti-inflammatory actions by blocking leukocyte-endothelial cell interactions and down-regulation of the endothelial TNF receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dial.uclouvain.be [dial.uclouvain.be]

- 23. researchgate.net [researchgate.net]

- 24. Conversion of Natural this compound to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Narciclasine's Molecular Targets in Glioblastoma Multiforme: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its highly invasive nature and resistance to conventional therapies necessitate the exploration of novel therapeutic agents. Narciclasine, a natural isocarbostyril alkaloid derived from the Amaryllidaceae family, has emerged as a promising candidate with potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular targets of this compound in glioblastoma multiforme, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Targets and Mechanism of Action

The primary molecular target of this compound in glioblastoma is the RhoA signaling pathway , a critical regulator of the actin cytoskeleton, cell motility, and proliferation. This compound's interaction with this pathway leads to a cascade of events that ultimately inhibit glioblastoma cell growth and invasion.

Activation of the RhoA Signaling Pathway

This compound has been shown to greatly increase the activity of the small GTPase RhoA in glioblastoma cells.[1][2][3] This activation initiates a signaling cascade involving downstream effectors, including Rho-associated coiled-coil containing protein kinase (ROCK), LIM kinase (LIMK), and cofilin.[2][3] The activation of this pathway leads to the formation of actin stress fibers, which alters the cellular morphology and impairs cell motility, a key factor in glioblastoma's invasive nature.[1][2]

Impact on Cell Cycle Progression

In addition to its effects on the cytoskeleton, this compound also impacts the cell cycle of glioblastoma cells. It has been observed to markedly decrease mitotic rates, suggesting an interference with cell division.[2][3] This anti-mitotic effect contributes to the overall inhibition of tumor growth.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on glioblastoma multiforme cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (nM) after 72h | Citation |

| U373 | Permanent Cell Line | 30 | [1] |

| Hs683 | Permanent Cell Line | 30 | [1] |

| GL19 | Primoculture | 30 | [1] |

| GL5 | Primoculture | 30 | [1] |

| GL16 | Primoculture | 30 | [1] |

| GL17 | Primoculture | 30 | [1] |

Table 2: Effect of this compound on the RhoA Signaling Pathway

| Protein | Effect of this compound (100 nM) | Time Point | Cell Line | Citation |

| RhoA | Increased GTPase Activity | Not Specified | Glioblastoma Multiforme Cells | [2][3] |

| Phospho-cofilin (Ser3) | Markedly Increased Levels | 15 minutes | GL19 | [2] |

Note: Specific fold-change data for protein phosphorylation is not consistently available in the reviewed literature. The effect is described as a "marked increase."

Table 3: Effect of this compound on Glioblastoma Cell Cycle

| Effect | Observation | Cell Line(s) | Citation |

| Mitotic Rate | Markedly Decreased | Glioblastoma Multiforme Cells | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the molecular targets of this compound in glioblastoma.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Objective: To determine the cytotoxic effects of this compound on glioblastoma cell lines and calculate the IC50 value.

Materials:

-

Glioblastoma cell lines (e.g., U373, Hs683)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for RhoA Pathway Activation

This protocol is a general guideline for Western blotting to detect changes in protein phosphorylation.

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the RhoA signaling pathway, such as LIMK and cofilin.

Materials:

-

Glioblastoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-LIMK, anti-LIMK, anti-phospho-cofilin, anti-cofilin, anti-RhoA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat glioblastoma cells with this compound (e.g., 100 nM) for the desired time points (e.g., 0, 15, 30, 60 minutes). Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol provides a method for analyzing cell cycle distribution using propidium iodide staining.

Objective: To determine the effect of this compound on the cell cycle progression of glioblastoma cells.

Materials:

-

Glioblastoma cells

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat glioblastoma cells with this compound at the desired concentration and for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: this compound-induced RhoA signaling cascade in glioblastoma.

Caption: Experimental workflow for Western blot analysis.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound demonstrates significant anti-glioblastoma activity primarily by targeting the RhoA signaling pathway, leading to the reorganization of the actin cytoskeleton and a reduction in cell motility and invasion. Furthermore, its ability to decrease the mitotic rate highlights a multi-faceted approach to inhibiting tumor growth. The potent low nanomolar cytotoxicity of this compound against various glioblastoma cell lines underscores its potential as a lead compound for the development of novel therapeutic strategies against this devastating disease. Further research is warranted to fully elucidate the downstream effects of RhoA activation and to explore the potential for in vivo efficacy and clinical translation.

References

Early Studies on the Antimitotic Effects of Narciclasine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narciclasine, an isocarbostyril alkaloid isolated from the bulbs of Narcissus species, was first identified as a potent antimitotic agent in 1967.[1] Its ability to inhibit cell division has been a subject of scientific inquiry for decades, revealing a multifaceted mechanism of action that extends beyond simple mitotic arrest. This technical guide provides an in-depth overview of the early studies that characterized the core antimitotic effects of this compound, with a focus on its pro-apoptotic and cell cycle-disrupting properties. The information is presented to be a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Data Presentation: Cytotoxic and Antimitotic Activity

Early investigations into this compound's biological activity established its potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these foundational studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |

| Mean of 60 Cancer Cell Lines | Various | 47 | Not Specified |

| Mean of 6 Human Cancer Cell Lines | Various | 30 | 3 days |

| PC-3 | Prostate Cancer | 30 | 3 days |

| U373 | Glioblastoma | 30 | Not Specified |

| BxPC3 | Pancreatic Cancer | Not Specified | Not Specified |

| LoVo | Colon Cancer | Not Specified | Not Specified |

| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | Not Specified | Not Specified |

| MDA-MB-231 | Breast Cancer | <100 | Not Specified |

Note: The data presented is a compilation from multiple early studies and National Cancer Institute screenings. Specific experimental conditions may have varied between studies.

Core Antimitotic Mechanisms

Early research on this compound identified three primary mechanisms contributing to its antimitotic effects:

-

Induction of Apoptosis: this compound is a potent inducer of programmed cell death in cancer cells.

-

Cell Cycle Arrest: It effectively halts the progression of the cell cycle at the G2/M phase.

-

Inhibition of Protein Synthesis: this compound was found to interfere with peptide bond formation in eukaryotic ribosomes.[1]

While originally described as having "colchicine-like effects," suggesting an interaction with tubulin dynamics, detailed early biochemical studies specifically on tubulin polymerization are not as extensively documented as its effects on apoptosis and the cell cycle.[1]

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1]

Signaling Pathways

The apoptotic signaling cascade initiated by this compound is multifaceted. In some cell lines, such as PC-3 prostate cancer cells, the extrinsic pathway is predominantly activated. In others, like MCF-7 breast cancer cells, an amplification of the apoptotic signal occurs via the intrinsic mitochondrial pathway.[1]

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Biosynthesis of Narciclasine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narciclasine, a potent antimitotic and antitumor agent, is a naturally occurring isocarbostyril alkaloid found within the Amaryllidaceae family of plants. Its complex structure and significant biological activity have made it a subject of intense research for its therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its varying yields across different species. Furthermore, it delineates the intricate biosynthetic pathway, from primary metabolic precursors to the final complex molecule, supported by experimental evidence. Detailed methodologies for key experiments and visual representations of complex pathways are included to facilitate a deeper understanding and further research in the field of natural product chemistry and drug development.

Natural Sources of this compound

This compound is exclusively found in plants belonging to the Amaryllidaceae family, a group of flowering plants renowned for their production of a wide array of biologically active alkaloids[1][2]. While the presence of this compound is a common trait within this family, its concentration can vary significantly depending on the species, the specific part of the plant, and even the developmental stage of the plant[3].

Quantitative Yields of this compound from Various Plant Sources

The isolation of this compound from natural sources is a critical step for both research and potential therapeutic applications. The following table summarizes the reported yields of this compound from various Amaryllidaceae species, providing a comparative reference for extraction efforts.

| Plant Species | Plant Part | Yield (mg/kg of plant material) | Reference |

| Narcissus incomparabilis Mill. var. helios | Bulbs (at flowering stage) | 200 | [3] |

| Narcissus incomparabilis Mill. var. helios | Bulbs (in November) | 100-120 | [3] |

| Unspecified Amaryllidaceae | Dried Plant Material | 300 | [4][5] |

| Lycoris radiata Herb. | Bulbs | Yield reported, but not quantified in the provided text | [3][6] |

| Hymenocallis kalbreyeri | Bulbs | Yield reported, but not quantified in the provided text | [3][6] |

| Zephyranthes flava | Seeds | Yield reported, but not quantified in the provided text | [3][6] |

| Zephyranthes grandiflora | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Pancratium maritima | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Hymenocallis littoralis | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Hymenocallis caribea | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Hymenocallis latifolia | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Hymenocallis speciosa | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Hymenocallis variegated | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Hymenocallis pedalis | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Hymenocallis expansa | Bulbs | Yield reported, but not quantified in the provided text | [3] |

| Hymenocallis sonoranesis | Bulbs | Yield reported, but not quantified in the provided text | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the aromatic amino acids phenylalanine and tyrosine[7][8]. These primary metabolites undergo a series of enzymatic transformations to form the common precursor for all Amaryllidaceae alkaloids, O-methylnorbelladine[8]. The subsequent steps involve an intramolecular phenol coupling and further modifications to yield the final this compound structure[8][9].

The Biosynthetic Pathway

The proposed biosynthetic pathway for this compound has been primarily elucidated through tracer experiments using radiolabeled precursors[8][10]. The key steps are outlined below and visualized in the accompanying diagram.

-

Formation of Precursors: Phenylalanine is converted to protocatechuic aldehyde, and tyrosine is decarboxylated to form tyramine[8].

-

Condensation and Reduction: Protocatechuic aldehyde and tyramine condense to form a Schiff base, which is then reduced to norbelladine[11].

-

Methylation: Norbelladine is methylated to form the central precursor, 4'-O-methylnorbelladine[12].

-

Phenol Coupling: 4'-O-methylnorbelladine undergoes an intramolecular para-para oxidative phenol coupling to form the crinine-type skeleton[8][10].

-

Formation of 11-hydroxyvittatine: A series of subsequent reactions, which are not yet fully characterized, lead to the formation of the key intermediate, 11-hydroxyvittatine[8][12].

-

Final Conversion to this compound: The pathway from 11-hydroxyvittatine to this compound involves a retro-Prins reaction and the elimination of two carbon atoms[8][12].

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the isolation of the compound from natural sources rely on specific experimental methodologies. This section provides a detailed overview of the key protocols cited in the literature.

Tracer Experiments for Biosynthetic Pathway Elucidation

Tracer experiments using radiolabeled compounds have been instrumental in defining the biosynthetic route to this compound[8][10]. A general methodology for these experiments is as follows:

-

Preparation of Radiolabeled Precursors: Synthesize or procure precursors such as [3-¹⁴C]phenylalanine, [3-¹⁴C]tyramine, or O-methyl[¹⁴C]norbelladine with a radioactive isotope label.

-

Administration to Plants: Introduce the radiolabeled precursor to the Amaryllidaceae plant (e.g., Narcissus species) through methods like injection into the bulb or stem, or by feeding through the roots.

-

Incubation Period: Allow the plant to metabolize the radiolabeled precursor over a specific period, which can range from hours to days.

-

Extraction of Alkaloids: Harvest the plant material and perform a standard alkaloid extraction procedure (as detailed in section 3.2).

-

Isolation and Purification of this compound: Isolate this compound from the crude alkaloid extract using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).

-

Determination of Radioactivity: Measure the radioactivity of the purified this compound sample using a scintillation counter.

-

Analysis of Incorporation: Calculate the percentage of incorporation of the radiolabeled precursor into this compound to confirm its role as an intermediate in the biosynthetic pathway.

General Protocol for the Isolation and Purification of this compound

The following is a generalized workflow for the extraction and purification of this compound from Amaryllidaceae plant material, based on commonly employed methods[3][13].

A more detailed breakdown of the steps is as follows:

-

Plant Material Preparation: Fresh or dried plant material (typically bulbs) is ground or homogenized to increase the surface area for extraction.

-

Extraction: The prepared plant material is subjected to extraction with an organic solvent such as ethanol, methanol, or ethyl acetate. This can be done through maceration, soxhlet extraction, or other suitable methods.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent (e.g., n-butanol). This step helps to separate the alkaloids from other plant constituents.

-

Chromatographic Purification: The alkaloid-rich fraction is subjected to one or more rounds of column chromatography using a stationary phase like silica gel. A gradient of solvents is typically used to elute the compounds based on their polarity.

-

Fraction Analysis: The fractions collected from the column are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The fractions containing pure or nearly pure this compound are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent (e.g., water or methanol) to yield pure this compound.

-

Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and by comparing its physical properties with literature data.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities. A thorough understanding of its natural sources and biosynthetic pathway is crucial for ensuring a sustainable supply for research and potential therapeutic development. While tracer studies have laid a solid foundation for understanding its biosynthesis, the characterization of the specific enzymes involved in the pathway remains an active area of research. Further investigation into these enzymes could open up possibilities for biotechnological production of this compound, overcoming the limitations of reliance on plant extraction. The methodologies outlined in this guide provide a framework for researchers to continue exploring the fascinating chemistry and biology of this important natural product.

References

- 1. This compound - American Chemical Society [acs.org]

- 2. Narcissus (plant) - Wikipedia [en.wikipedia.org]

- 3. Chemistry, Biology and Medicinal Potential of this compound and its Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.library.txst.edu [digital.library.txst.edu]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. The biosynthesis of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. The biosynthesis of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Narciclasine's Inhibition of the STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which Narciclasine (Nar), a natural Amaryllidaceae isocarbostyril alkaloid, exerts its anti-tumor effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented is synthesized from peer-reviewed research, offering a technical overview for professionals in oncology and drug development.

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1][2][3] Consequently, STAT3 has emerged as a critical target for anticancer drug development.[1] Recent studies have identified this compound as a direct inhibitor of STAT3.[1][4][5] This compound disrupts STAT3 signaling through distinct, context-dependent mechanisms. In estrogen receptor (ER)-positive breast cancer cells, this compound directly binds to the STAT3 SH2 domain, inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation.[4][5] In tamoxifen-resistant breast cancer cells, which exhibit higher baseline levels of STAT3 phosphorylation, this compound not only inhibits phosphorylation but also promotes the degradation of the total STAT3 protein through a proteasome-dependent pathway.[1][4][5]

Core Mechanism of Action: STAT3 Inhibition

This compound has been demonstrated to directly interact with the STAT3 protein. This interaction is central to its ability to suppress the oncogenic STAT3 signaling cascade.

Computational and experimental evidence has confirmed that this compound directly binds to the SH2 domain of the STAT3 protein.[1][4] The SH2 domain is critical for the activation of STAT3, as it mediates the recruitment of STAT3 to phosphorylated tyrosine residues on cytokine and growth factor receptors, as well as the dimerization of activated STAT3 monomers. By binding to this domain, this compound sterically hinders these crucial interactions.

The binding of this compound to the SH2 domain effectively suppresses the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[1] This phosphorylation event, primarily mediated by Janus kinases (JAKs), is the canonical step for STAT3 activation.[2] By preventing phosphorylation, this compound keeps STAT3 in an inactive, monomeric state. This subsequently inhibits the formation of STAT3 homodimers and their translocation from the cytoplasm to the nucleus, where they would otherwise bind to DNA and regulate the transcription of target genes involved in cell proliferation and survival.[1][4]

Figure 1: this compound's inhibition of the canonical STAT3 signaling pathway.

In tamoxifen-resistant MCF-7 (MCF-7/TR) breast cancer cells, this compound exhibits an additional, potent mechanism of action.[1] Beyond inhibiting STAT3 phosphorylation, it also facilitates the degradation of the total STAT3 protein.[1][4][5] This degradation is dependent on reactive oxygen species (ROS) and occurs via the proteasome pathway.[1][4] This dual action of both suppressing activation and promoting degradation makes this compound particularly effective in cancer cells that have developed resistance mechanisms involving the upregulation of STAT3 signaling.[1]

Figure 2: Additional mechanism of this compound in resistant cancer cells.

Quantitative Data Summary

The inhibitory effects of this compound on STAT3 signaling and cancer cell viability have been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Notes |

|---|---|---|---|

| MCF-7 | ER-positive Breast Cancer | ~25 | Standard tamoxifen-sensitive cell line. |

| MCF-7/TR | Tamoxifen-Resistant Breast Cancer | ~10 | Shows increased sensitivity to this compound. |

Table 2: Effect of this compound on STAT3 Phosphorylation and Total Protein Levels

| Cell Line | This compound Conc. (nM) | p-STAT3 (Tyr705) Level | Total STAT3 Level |

|---|---|---|---|

| MCF-7 | 25 | Significant Decrease | No significant change |

| MCF-7/TR | 10 | Significant Decrease | Significant Decrease |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Volume Reduction | Change in STAT3 Protein Level in Tumor |

|---|---|---|---|

| MCF-7 | This compound | Effective reduction vs. control | Decreased p-STAT3 |

| MCF-7/TR | this compound Nanoparticles | Marked regression vs. control | Markedly decreased total STAT3 |

Note: The use of nanoparticles in the MCF-7/TR model was to improve the poor water solubility and bioavailability of this compound for in vivo applications.[1][5]

Experimental Protocols

The identification and characterization of this compound's effect on STAT3 involved a multi-faceted approach combining computational and molecular biology techniques.

The discovery of STAT3 as a direct target of this compound was achieved through a combination of bioinformatics and biochemical assays.[1][4][6]

-

Connectivity Map (CMAP) Analysis: Gene expression signatures from cancer cells treated with this compound were compared to a database of signatures from cells treated with known compounds. This analysis revealed a positive correlation between this compound's signature and that of known STAT3 inhibitors, suggesting STAT3 as a potential target.[4]

-

Drug Affinity Responsive Target Stability (DARTS): This technique was used to confirm a direct physical interaction. Cell lysates were treated with this compound, followed by digestion with a protease (pronase). Proteins that bind to the drug are stabilized and protected from proteolysis. The differential bands on a gel, when compared to a control, are then identified.

-

LC-MS/MS Analysis: The protected protein bands from the DARTS assay were excised and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to definitively identify STAT3 as the protein binding to this compound.[4]

Figure 3: Experimental workflow for identifying STAT3 as a this compound target.

To assess the levels of total and phosphorylated STAT3, standard Western blotting procedures were employed.

-

Cell Lysis: Cancer cells (e.g., MCF-7, MCF-7/TR) were treated with varying concentrations of this compound for specified time points. Subsequently, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by molecular weight on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

To confirm the anti-tumor activity of this compound in a living system, murine xenograft models were utilized.[1]

-

Cell Implantation: Athymic nude mice were subcutaneously injected with human breast cancer cells (e.g., MCF-7 or MCF-7/TR).

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Mice were randomized into control and treatment groups. The treatment group received intraperitoneal injections of this compound or a nanoparticle formulation of this compound at a specified dose and schedule. The control group received the vehicle.

-

Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blotting or immunohistochemistry) to assess the levels of STAT3 and p-STAT3 in the tumor tissue.[1]

Conclusion

This compound is a potent, direct inhibitor of the STAT3 signaling pathway. Its ability to bind the STAT3 SH2 domain prevents the canonical activation cascade. Furthermore, its unique capacity to induce proteasomal degradation of total STAT3 in resistant cancer models highlights its potential as a promising therapeutic agent.[1][6] The dual-pronged attack on the STAT3 pathway suggests that this compound could be particularly valuable for treating tumors that have acquired resistance to conventional therapies through the upregulation of STAT3 signaling. Further development, potentially involving nano-formulations to improve bioavailability, is warranted to translate these preclinical findings into clinical applications.[1][5]

References

- 1. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Central Role of Eukaryotic Elongation Factor 1A (eEF1A) in the Anticancer Mechanism of Narciclasine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the anticancer activity of narciclasine, with a specific focus on its interaction with the eukaryotic elongation factor 1A (eEF1A). This compound, an Amaryllidaceae isocarbostyril alkaloid, has demonstrated potent cytostatic and cytotoxic effects against a range of cancer cell lines.[1][2] Emerging research has identified eEF1A, a protein often overexpressed in tumors, as a primary molecular target.[1][3][4][5] This document consolidates key findings, presents quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions and pathways involved.

The Target: Eukaryotic Elongation Factor 1A (eEF1A)

Eukaryotic elongation factor 1A is a highly abundant and conserved GTP-binding protein, second only to actin in cellular prevalence.[3] It exists as two isoforms, eEF1A1 and eEF1A2, which share over 90% sequence identity but exhibit distinct expression patterns.[5] While eEF1A1 is ubiquitously expressed, eEF1A2 is typically restricted to the brain, heart, and skeletal muscle.[5] Critically, both isoforms, particularly eEF1A2, are frequently overexpressed in a wide array of human cancers, including melanoma, breast, lung, ovarian, and pancreatic cancers, where their elevated expression often correlates with tumor progression and poor patient prognosis.[3][4][5]

1.1. Canonical Function: Protein Synthesis The canonical role of eEF1A is central to the elongation phase of mRNA translation. In its GTP-bound state, eEF1A binds to and delivers the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, a crucial step for the accurate decoding of mRNA and the extension of the polypeptide chain.[5][6]

1.2. Non-Canonical "Moonlighting" Functions Beyond its role in translation, eEF1A is a pleiotropic protein with numerous "moonlighting" functions. A significant non-canonical role is its interaction with the actin cytoskeleton.[5][7] Over 60% of cellular eEF1A can be associated with fibrillar actin (F-actin), where it promotes the bundling of actin filaments and influences cytoskeleton organization.[1] This interaction is vital for processes such as cell migration, morphology, and cytokinesis. Its involvement in oncogenic signaling pathways, such as the PI3K/Akt pathway, further highlights its importance in cancer biology.[3]

References

- 1. Targeting of eEF1A with Amaryllidaceae isocarbostyrils as a strategy to combat melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections [frontiersin.org]

- 4. eEF1A1 promotes colorectal cancer progression and predicts poor prognosis of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of protein elongation factor eEF1A2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Potential of Narciclasine as a Broad-Spectrum Antiviral Agent Against RNA Viruses

A Technical Guide for Researchers and Drug Development Professionals

Narciclasine, a natural isocarbostyril alkaloid derived from plants of the Amaryllidaceae family, is emerging as a potent inhibitor of a wide range of RNA viruses. Its unique mechanism of action, targeting host cellular factors rather than viral components, presents a promising strategy for developing broad-spectrum antiviral therapeutics with a high barrier to resistance. This technical guide provides a comprehensive overview of the antiviral activity of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Targeting Host-Cellular Machinery

This compound exerts its antiviral effects primarily by targeting host-cell machinery essential for viral replication. This indirect mechanism is advantageous as it is less likely to be circumvented by viral mutations. The two principal pathways affected are protein biosynthesis and the actin cytoskeleton.[1][2]

-

Inhibition of Protein Synthesis via eEF1A: The primary molecular target of this compound is the eukaryotic elongation factor 1A (eEF1A).[1][3] This essential host protein is a key component of the translation machinery, responsible for delivering aminoacyl-tRNAs to the ribosome during protein synthesis. This compound binds to the 60S ribosomal subunit, preventing the binding of the donor substrate and thereby stalling peptide bond formation.[4] By inhibiting eEF1A, this compound effectively shuts down the production of viral proteins, halting the replication cycle.[3]

-

Activation of the RhoA Signaling Pathway: this compound has been shown to activate the small GTPase RhoA.[1][5] The RhoA signaling pathway is a critical regulator of the actin cytoskeleton. Its activation by this compound promotes the formation of actin stress fibers, which can interfere with various stages of the viral life cycle, including entry, assembly, and egress.[5][6] For instance, in vaccinia virus, a DNA virus, this compound-induced RhoA activation disrupts the formation of the extracellular enveloped virus (EEV), which is crucial for viral spread.[5][6]